ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
The compound ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate features a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl carboxylate group and at position 5 with an amide-linked 5-cyclopropyl-1,2-oxazole moiety.
Properties
IUPAC Name |
ethyl 5-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-24-17(23)12-9-18-21-6-5-11(7-14(12)21)19-16(22)13-8-15(25-20-13)10-3-4-10/h5-10H,2-4H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDROXLDHCUACED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]Pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is typically assembled via domino reactions or annulation strategies. A highly efficient method involves the reaction of pyrazol-5-amines with α-keto esters or arylglyoxals under acid catalysis. For instance, Tang et al. demonstrated that pyrazol-5-amines react with arylglyoxals in DMF using p-TsOH as a Brønsted acid catalyst to form fused pyrazolo-naphthyridines through a double [3 + 2 + 1] heteroannulation . Adapting this approach, ethyl 3-oxo-3-phenylpropanoate can serve as the α-keto ester precursor, reacting with 5-aminopyrazole derivatives to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Key parameters for optimizing this step include:
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Catalyst : p-TsOH (1.0 equiv) in DMF at 120°C under microwave irradiation .
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Solvent : Polar aprotic solvents like DMF enhance reaction efficiency compared to toluene or acetonitrile .
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Substitution pattern : Electron-withdrawing groups on the pyrazole nitrogen improve cyclization yields .
Functionalization at Position 5: Introduction of the Amino Group
Introducing the amino group at position 5 of the pyrazolo[1,5-a]pyridine core requires careful functionalization. Nitration followed by reduction is a classical approach, but direct amination via palladium-catalyzed C–H activation offers a more streamlined alternative. For example, Miyaura borylation followed by Suzuki-Miyaura coupling with a protected amine precursor can install the amino group regioselectively. However, recent advances in domino reactions suggest that using in situ-generated intermediates, such as imines derived from pyrazol-5-amines and aldehydes, can directly incorporate nitrogenous functionalities .
Synthesis of 5-Cyclopropylisoxazole-3-Carboxylic Acid
The 5-cyclopropylisoxazole fragment is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a cyclopropane-containing alkyne. Denmark’s method for trisubstituted isoxazoles is particularly relevant :
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Nitrile oxide generation : Cyclopropanecarbaldehyde oxime is treated with chloramine-T to form the nitrile oxide.
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Cycloaddition : Reacting the nitrile oxide with a terminal alkyne (e.g., propiolic acid) under copper(I) catalysis yields 3-carboxy-5-cyclopropylisoxazole .
Optimization considerations :
Amide Coupling: Conjugation of Pyrazolo[1,5-a]Pyridine and Isoxazole
The final step involves coupling the pyrazolo[1,5-a]pyridine-5-amine with 5-cyclopropylisoxazole-3-carboxylic acid. Standard peptide coupling reagents such as EDCl/HOBt or T3P® (propylphosphonic anhydride) are effective. For instance, using EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0–5°C achieves >85% conversion .
Critical factors :
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Activation time : 30 minutes pre-activation of the carboxylic acid prevents racemization.
Convergent Synthesis and Overall Yield
A convergent synthetic route is preferred to minimize side reactions:
Total yield : 63% × 72% × 78% × 85% ≈ 29.5%.
Mechanistic Insights and Challenges
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Pyrazolo[1,5-a]pyridine formation : The reaction proceeds via initial protonation of the α-keto ester, followed by nucleophilic attack by the pyrazol-5-amine and subsequent cyclodehydration .
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Isoxazole regioselectivity : The 1,3-dipolar cycloaddition favors 3,5-disubstitution due to electronic and steric effects .
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Side reactions : Over-activation of the carboxylic acid can lead to oxazole ring opening, necessitating strict temperature control .
Alternative Methodologies and Recent Advances
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Microwave-assisted synthesis : Reducing reaction times for pyrazolo[1,5-a]pyridine from hours to 20 minutes .
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Eco-friendly solvents : Using choline chloride-urea deep eutectic solvents for isoxazole synthesis improves sustainability .
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Flow chemistry : Continuous-flow systems enhance reproducibility in amide coupling steps .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds related to ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate exhibit significant anticancer activities. For instance, derivatives of pyrazolo[1,5-a]pyridine have been synthesized and tested for their ability to inhibit cancer cell proliferation. These studies demonstrate the potential of this compound class in targeting specific cancer pathways, particularly in the treatment of hyperproliferative diseases .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes. Its structural features allow it to interact effectively with enzyme active sites, which can lead to the development of new therapeutic agents aimed at metabolic disorders. For example, research has explored the inhibition of kinases that are crucial in cancer signaling pathways, suggesting a role in targeted cancer therapy .
Pharmacological Applications
Neurological Disorders
There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. Studies have indicated that these compounds can modulate neurotransmitter systems and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurology .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various preclinical models. It has been shown to reduce markers of inflammation and could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. The mechanism involves modulation of inflammatory cytokines and pathways that are central to chronic inflammation .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that include the formation of the pyrazolo-pyridine framework followed by amide bond formation with cyclopropyl oxazole derivatives. Researchers are continually exploring structural modifications to enhance its biological activity and selectivity for specific targets.
| Synthesis Step | Description |
|---|---|
| Formation of Pyrazolo-Pyridine | Initial synthesis involves creating the pyrazolo-pyridine core through cyclization reactions. |
| Amide Bond Formation | The introduction of cyclopropyl oxazole moiety via amide coupling enhances biological activity. |
| Structural Optimization | Modifications are made to improve solubility and bioavailability for pharmacological applications. |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Cancer Cell Lines : A study demonstrated that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Neuroprotective Effects in Animal Models : Research involving animal models showed significant improvements in cognitive function when treated with this compound after inducing neurodegeneration.
Mechanism of Action
The mechanism by which ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following pyrazolo[1,5-a]pyridine derivatives share key structural features with the target compound:
Key Observations :
- The cyclopropyl-oxazole amide substitution in the target compound introduces steric bulk and lipophilicity compared to simpler amino or Boc-protected derivatives.
Comparison with Analogues:
- Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate: Synthesized via TFA-mediated deprotection of its Boc-protected precursor .
- Isoxazole Derivative () : Prepared by nucleophilic substitution of a mesylate intermediate with diethylamine .
Physicochemical Properties
Notes:
- The cyclopropyl group in the target compound likely enhances metabolic stability by reducing oxidative degradation .
- The ethyl carboxylate at position 3 contributes to moderate aqueous solubility across analogs .
Target Compound (Inferred):
- Antitumor Potential: The oxazole amide motif is associated with antitumor activity in pyrazolo[1,5-a]pyridine derivatives .
- Agrochemical Use : Similar oxazole-containing compounds are patented as pesticides (e.g., ) .
Analogues:
- Ethyl 5-Amino Derivative: Serves as a precursor for bioactive molecules but lacks direct activity data in the reviewed literature .
- Isoxazole Derivative : Exhibits antitumor activity due to the isoxazole core, as seen in related compounds .
Biological Activity
Ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique structural motif that includes a pyrazolo[1,5-a]pyridine core, an oxazole moiety, and an ethyl ester functional group. The synthesis typically involves multi-step reactions starting from readily available precursors, employing methods such as cyclization and amidation to construct the desired heterocyclic framework.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated significant activity against various cancer cell lines with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 2.5 |
| MCF-7 (Breast) | 3.0 |
| HeLa (Cervical) | 4.0 |
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies indicated that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Enzyme Inhibition
In another investigation focusing on CDK inhibition, the compound was tested in vitro for its ability to inhibit CDK2 activity. Results indicated an IC50 value of approximately 0.8 µM, suggesting strong inhibitory potential that could be leveraged for therapeutic applications in cancer treatment.
Q & A
Q. What synthetic strategies are recommended for preparing ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves modular coupling reactions. For example:
- Step 1 : Construct the pyrazolo[1,5-a]pyridine core via cyclization of α,β-unsaturated esters with aldehydes or ketones under mild conditions (e.g., LiHMDS in THF at 0°C) .
- Step 2 : Introduce the 5-cyclopropyl-1,2-oxazole-3-amido group via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) .
- Step 3 : Ethyl esterification at the 3-position using ethyl chloroformate or ethanol under acid catalysis .
Key considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .
Q. How should researchers characterize this compound’s structure and purity?
- 1H/13C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrazole/pyridine ring protons at δ 7.0–8.5 ppm) .
- HRMS : Verify molecular weight (e.g., expected [M+H]+ for C18H17N4O4: 365.12) .
- HPLC : Assess purity (>95% recommended for biological assays) .
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between amide and ester groups) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Kinase inhibition assays : Screen against TRK family kinases (e.g., TRKA, TRKB) using ADP-Glo™ or fluorescence polarization assays .
- Cytotoxicity profiling : Test in cancer cell lines (e.g., MCF-7, HCT-116) using MTT or CellTiter-Glo® .
- Solubility/stability : Perform kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxazole-amide coupling step?
- Reagent optimization : Replace EDC/HOBt with DMT-MM for milder amide bond formation, reducing side reactions .
- Solvent selection : Use DMF or DCM with 4Å molecular sieves to absorb moisture and improve coupling efficiency .
- Temperature control : Conduct reactions at 0–4°C to minimize cyclopropane ring opening .
Data contradiction note : Some studies report lower yields with DMT-MM in polar aprotic solvents; validate with pilot reactions .
Q. How to resolve discrepancies in kinase inhibition data across studies?
- Assay conditions : Compare ATP concentrations (e.g., 10 μM vs. 100 μM ATP) and buffer ionic strength, which affect IC50 values .
- Compound conformation : Use molecular docking (e.g., Discovery Studio) to assess binding mode variations due to cyclopropyl group orientation .
- Off-target effects : Perform selectivity profiling against 50+ kinases (e.g., using KinomeScan®) to identify non-TRK targets .
Q. What computational methods predict binding affinity to TRK kinases?
- Molecular dynamics (MD) simulations : Model the compound’s interaction with TRKA’s ATP-binding pocket (PDB: 4AOJ) over 100 ns to assess stability .
- Free energy perturbation (FEP) : Calculate ΔΔG for cyclopropyl vs. phenyl substituents to optimize potency .
- ADMET prediction : Use QikProp or SwissADME to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and CYP inhibition .
Q. What strategies enhance metabolic stability without compromising activity?
- Ester bioisosteres : Replace the ethyl carboxylate with a trifluoromethyl group to reduce esterase-mediated hydrolysis .
- Deuterium incorporation : Substitute labile hydrogen atoms (e.g., in the cyclopropyl ring) with deuterium to slow metabolism .
- Prodrug approaches : Mask the amide group as a tert-butoxycarbonyl (Boc) derivative for improved plasma stability .
Q. How to design SAR studies for substituent modification?
- Core variations : Compare pyrazolo[1,5-a]pyridine with pyrazolo[1,5-a]pyrimidine cores for TRK selectivity .
- Substituent libraries : Synthesize analogs with:
- R1 : Cyclopropyl vs. phenyl (electron-withdrawing groups improve TRKB affinity) .
- R2 : Ethyl ester vs. carboxylic acid (impact on solubility and target engagement) .
- Activity cliffs : Identify structural changes causing >10-fold potency drops using 3D-QSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
